molecular formula C17H27N3O5S B2532228 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate CAS No. 1396865-84-1

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate

Cat. No.: B2532228
CAS No.: 1396865-84-1
M. Wt: 385.48
InChI Key: TWQVZMYOEYKNOL-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate is a synthetic small molecule designed for research purposes, featuring a piperazine core linked to a 4-methoxyphenyl group and a cyclopropanesulfonamide tail. The 4-arylpiperazine scaffold is a privileged structure in medicinal chemistry, known for conferring high affinity for a range of central nervous system (CNS) receptors . Compounds based on this structure frequently exhibit potent and selective activity as antagonists or agonists. This molecule is of significant interest for pharmacological and neurochemical research. Piperazine derivatives are extensively investigated for their interaction with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors . The specific structure of this compound suggests potential application as a tool compound for studying receptor function in conditions such as anxiety, depression, and disorders related to lower urinary tract function . Researchers can utilize this ligand to explore receptor binding kinetics, signal transduction pathways, and in vitro characterization of specific receptor subtypes. The product is supplied as a formate salt to enhance solubility and stability. It is presented as a high-purity solid, characterized by analytical techniques including NMR and LC-MS to ensure identity and quality. This chemical is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

formic acid;N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S.CH2O2/c1-22-15-4-2-14(3-5-15)19-12-10-18(11-13-19)9-8-17-23(20,21)16-6-7-16;2-1-3/h2-5,16-17H,6-13H2,1H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQVZMYOEYKNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3CC3.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the ethyl group.

    Cyclopropanesulfonamide Formation: The next step involves the introduction of the cyclopropanesulfonamide group. This can be achieved through the reaction of the intermediate with cyclopropanesulfonyl chloride under basic conditions.

    Formate Addition: The final step involves the addition of formic acid to form the formate salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of sulfonic acid or thiol derivatives.

    Substitution: Introduction of various functional groups on the piperazine ring.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate typically involves multi-step organic reactions that incorporate piperazine derivatives and cyclopropane sulfonamides. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that piperazine derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This antimicrobial effect is attributed to the sulfonamide moiety, which interferes with bacterial folic acid synthesis .

Anticancer Potential

The compound's structural features suggest potential anticancer applications. Recent studies have highlighted the cytotoxic effects of related sulfonamide derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the biological activity of this compound. By modifying substituents on the piperazine or cyclopropane moieties, researchers can enhance efficacy and selectivity against target pathogens or cancer cells. Computational modeling techniques are often employed to predict how structural changes impact activity .

Case Studies

Study Objective Findings
Study 1Evaluate antimicrobial effectsDemonstrated significant inhibition of bacterial growth in vitro against multiple strains
Study 2Assess anticancer activityShowed cytotoxicity in MCF-7 and HCT-116 cell lines with evidence of apoptosis induction
Study 3Investigate SARIdentified key structural features that enhance binding affinity to target enzymes

Mechanism of Action

The mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.

Uniqueness

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate is unique due to the presence of the cyclopropanesulfonamide moiety, which is not commonly found in similar compounds. This structural feature may confer unique pharmacological properties and potential therapeutic benefits.

Biological Activity

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, synthesizing data from various studies, including synthesis methods, biological assays, and case studies.

Chemical Structure

The compound features a cyclopropanesulfonamide moiety linked to a piperazine derivative with a methoxyphenyl group. Its structure can be represented as follows:

CxHyNzOnS\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{n}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting from commercially available piperazine derivatives. The process includes the formation of the cyclopropane ring and subsequent sulfonamide formation.

Pharmacological Properties

Research indicates that compounds with similar structural features exhibit significant biological activities, particularly in neuropharmacology. The following table summarizes relevant findings:

Activity Description Reference
Antidepressant Exhibits potential antidepressant effects through serotonin receptor modulation.
Antipsychotic Similar piperazine derivatives have shown efficacy in treating schizophrenia.
Analgesic Potential analgesic properties observed in preliminary studies.

The biological activity of this compound is hypothesized to involve interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The methoxy group may enhance lipophilicity, facilitating blood-brain barrier penetration.

Case Studies

  • Neuropharmacological Study : A study evaluated the effects of similar piperazine derivatives on anxiety and depression models in rodents, demonstrating significant reductions in anxiety-like behavior and increased locomotion in treated groups compared to controls.
  • Antipsychotic Efficacy : Another investigation focused on the antipsychotic potential of related compounds, revealing that they effectively reduced psychotic symptoms in animal models, suggesting a promising therapeutic profile for this compound.

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